molecular formula C16H11ClN4OS2 B2645745 N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide CAS No. 862976-46-3

N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide

Cat. No.: B2645745
CAS No.: 862976-46-3
M. Wt: 374.86
InChI Key: PRDZECSHNMRZDO-UHFFFAOYSA-N
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Description

N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is a sophisticated benzothiazole derivative offered for research purposes. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for yielding compounds with diverse biological activities. This particular analog is of significant interest in early-stage drug discovery, especially in the fields of oncology and infectious diseases. In oncology research, structurally similar benzothiazole-acetamide compounds have been identified as promising kinase inhibitors . For instance, certain derivatives have demonstrated potent activity as BCR-ABL1 inhibitors, a key target in chronic myeloid leukemia (CML), with one study reporting a compound exhibiting an IC50 of 0.98 μM against K562 cancer cell lines . Other research highlights benzothiazole derivatives designed as dual inhibitors targeting both VEGFR-2 and BRAF kinases, showing remarkable cytotoxicity with IC50 values in the low micromolar range against various cancer cell lines . Beyond oncology, benzothiazole derivatives show potential in combating antimicrobial resistance. Novel compounds have been developed that function as potent inhibitors of bacterial biofilm formation in pathogens like Pseudomonas aeruginosa by targeting the Gac/Rsm two-component system, with some exhibiting nanomolar efficacy (IC50 = 43.3 nmol/L) and significantly augmenting the effects of conventional antibiotics . Additional research avenues for related molecules include their evaluation as neuronal nitric oxide synthase (nNOS) inhibitors for neuroprotective applications in conditions like Parkinson's disease , and as anticonvulsant agents in epilepsy research . Researchers can leverage this compound as a key intermediate or precursor for further chemical synthesis to explore these and other biological pathways. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4OS2/c1-8(22)18-10-3-5-12-14(7-10)24-16(20-12)21-15-19-11-4-2-9(17)6-13(11)23-15/h2-7H,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDZECSHNMRZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing thiazole moieties. For instance, thiazole-pyridine hybrids synthesized from N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide exhibited notable cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups enhances the anticancer efficacy of these compounds .

Anticonvulsant Properties

Compounds derived from thiazole structures have shown promising anticonvulsant activity. In particular, derivatives of this compound were evaluated in various seizure models, demonstrating effective protection against seizures with median effective doses lower than standard medications like ethosuximide .

Bacterial Inhibition

The compound has been tested for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of this compound exhibit significant antibacterial activity, comparable to established antibiotics like norfloxacin . The presence of specific substituents on the thiazole ring was found to enhance this activity.

Antiviral Activity

In addition to antibacterial properties, some thiazole derivatives have demonstrated antiviral effects, particularly against viral strains responsible for respiratory infections. The mechanism is believed to involve inhibition of viral replication processes .

Pesticidal Potential

Recent research has also explored the use of thiazole-based compounds as pesticides. Compounds synthesized from this compound showed promising insecticidal activity against common agricultural pests, indicating their potential as eco-friendly alternatives to synthetic pesticides .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole derivatives. Techniques such as Knoevenagel condensation and various coupling reactions are employed to obtain the desired compound with high purity and yield .

Application AreaObservationsReferences
Anticancer ActivityEffective against MCF-7 and HepG2 cell lines
Anticonvulsant PropertiesProtective effects in seizure models
Antimicrobial ActivitySignificant inhibition of bacterial growth
Pesticidal PotentialEffective against agricultural pests

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Benzothiazole derivatives with modifications in substituents, linker groups, or heterocyclic cores exhibit diverse biological and physicochemical properties. Key structural analogs include:

Compound Name Substituents/Modifications Key Properties/Biological Activity Reference
N-(6-(3,5-Bis(trifluoromethyl)phenyl)benzo[d]thiazol-2-yl)acetamide (3c) Trifluoromethyl groups at aryl position Enhanced lipophilicity; potential CNS activity
N-(6-(4-Methoxyphenyl)benzo[d]thiazol-2-yl)acetamide (3d) Methoxy group at para position Improved solubility; moderate anticancer activity
N-(6-(3-Cyano-5-(trifluoromethyl)phenyl)benzo[d]thiazol-2-yl)acetamide (3f) Cyano and trifluoromethyl groups High electrophilicity; kinase inhibition
2-Chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide Ethoxy group at 6-position Antimicrobial properties
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Nitro and thiadiazole groups VEGFR-2 inhibition; antitumor activity

Key Observations :

  • Chloro vs. Nitro Groups : Chloro-substituted derivatives (e.g., target compound) often exhibit higher metabolic stability compared to nitro analogs, which may undergo reductive metabolism .
  • Trifluoromethyl Groups : Increase lipophilicity and electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets .
  • Methoxy and Ethoxy Groups : Improve solubility but may reduce membrane permeability compared to halogenated analogs .

Key Observations :

  • Asymmetric catalysis (e.g., Q-catalyst) improves enantiomeric purity in malonate derivatives but requires longer reaction times (72–96 hours) .
  • SN2 reactions with K2CO3 in acetone offer moderate-to-high yields for thioacetamide derivatives .

Key Observations :

  • Nitro-substituted derivatives (e.g., 6d) show superior kinase inhibition due to strong electron-withdrawing effects .
  • Chloro-substituted compounds (e.g., target compound and 3g) demonstrate broad-spectrum anticancer activity, likely via DNA intercalation or tubulin binding .
Physicochemical and Spectral Data
Compound Melting Point (°C) 1H-NMR (δ, ppm) IR (cm⁻¹) Reference
Target Compound Not reported Acetamide CH3: ~2.27 C=O stretch: ~1680
N-(6-(3,5-Bis(trifluoromethyl)phenyl)benzo[d]thiazol-2-yl)acetamide (3c) 203–205 2.27 (s, 3H, CH3) 1687 (C=O)
Dibenzyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl) malonate (5hr) 125–127 Benzyl protons: 7.35–7.25 1745 (ester C=O)

Key Observations :

  • Acetamide protons in benzothiazole derivatives consistently resonate at δ 2.27–2.30 ppm in 1H-NMR .
  • IR spectra confirm the presence of carbonyl groups (C=O) at ~1680–1745 cm⁻¹ .

Biological Activity

N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound and related derivatives.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of 6-chloro-1,3-benzothiazole derivatives : The initial step includes the reaction of 4-chloroaniline with ammonium thiocyanate and bromine in glacial acetic acid to form 6-chloro-1,3-benzothiazole .
  • Acetylation : The resulting compound is then reacted with chloroacetyl chloride to yield the acetamide derivative .
  • Final Product Formation : The final product is obtained by coupling the intermediate with various amines, leading to different substituted derivatives .

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant potential of benzothiazole derivatives, including this compound. In tests such as the maximal electroshock seizure (MES) test, compounds derived from this class have shown promising results:

  • ED50 Values : Some derivatives exhibited ED50 values as low as 15.4 mg/kg, indicating significant anticonvulsant activity compared to standard treatments like phenytoin and carbamazepine .
  • Protective Indices : The protective indices for these compounds were notably higher than those of standard drugs, suggesting a favorable safety profile .

Antitumor Activity

In addition to anticonvulsant properties, benzothiazole derivatives have been investigated for their anticancer potential:

  • Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have demonstrated significant inhibition of cell proliferation in various cancer cell lines, including A431 and H1299 .
  • Mechanism of Action : Studies suggest that these compounds may induce apoptosis and cell cycle arrest through modulation of inflammatory cytokines such as IL-6 and TNF-alpha .

Structure-Activity Relationships (SAR)

The biological activity of benzothiazole derivatives is closely related to their chemical structure. Key findings include:

CompoundStructural FeatureActivity (IC50/ED50)
5bDimethylamino groupED50 = 15.4 mg/kg
5qHydroxyethyl groupED50 = 18.6 mg/kg
B7Nitro groupIC50 = Significant inhibition in cancer cells

The presence of electron-donating groups and specific substitutions on the benzothiazole core significantly enhance biological activity .

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives:

  • Anticonvulsant Study : A study involving several synthesized compounds showed that modifications in the aromatic rings and functional groups led to improved efficacy in seizure models .
  • Anticancer Evaluation : Another study focused on a series of benzothiazole derivatives that not only inhibited tumor growth but also reduced inflammatory responses in vitro, demonstrating dual anti-inflammatory and anticancer properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide?

  • Methodology : The compound is synthesized via nucleophilic substitution and condensation reactions. For example:

  • Step 1 : React 6-chlorobenzo[d]thiazol-2-amine with chloroacetyl chloride in acetonitrile/DMF under reflux to form 2-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide intermediates .
  • Step 2 : Introduce a secondary benzothiazole moiety via coupling with 2-aminobenzo[d]thiazole derivatives using triethylamine as a base .
  • Yield optimization : Adjust reaction time (8–12 hours) and solvent ratios (e.g., ethanol-water for recrystallization) to improve purity (80–86% yields reported) .

Q. How is structural integrity confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm acetamide proton shifts (δ 2.6–2.8 ppm for CH3_3CO) and aromatic/heterocyclic ring resonances .
  • IR spectroscopy : Peaks at 1680–1690 cm1^{-1} confirm C=O stretching in the acetamide group .
  • Elemental analysis : Validate C, H, N, S, and Cl content (e.g., C: 60.87% observed vs. 61.07% calculated) .

Q. What biological screening assays are used for initial activity evaluation?

  • Antimicrobial testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard antibiotics .
  • Antidiabetic potential : α-Glucosidase inhibition assays at 50–100 μM concentrations, with IC50_{50} values calculated using dose-response curves .

Advanced Research Questions

Q. How are crystallographic challenges addressed during X-ray refinement of this compound?

  • Software : Use SHELXL for small-molecule refinement, focusing on hydrogen-bonding networks (e.g., N–H⋯N interactions) and anisotropic displacement parameters .
  • Crystallization : Slow evaporation from ethanol yields triclinic crystals (space group P1), with two independent molecules per asymmetric unit forming H-bonded dimers .
  • Data contradiction : Resolve twinning or disorder using SHELXD for experimental phasing and Olex2 for model validation .

Q. What strategies resolve contradictory biological activity data across substituted analogs?

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., Cl vs. OCH3_3 at position 6):

SubstituentAntimicrobial Activity (MIC, μg/mL)α-Glucosidase Inhibition (%)
6-Cl12.5 (S. aureus)62.3
6-OCH3_325.0 (S. aureus)48.7
  • Mechanistic insight : Cl substitution enhances lipophilicity and membrane penetration, while OCH3_3 reduces steric hindrance for enzyme binding .

Q. How is computational modeling applied to predict bioactivity?

  • Docking studies : Use AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB: 1KZN) or human α-glucosidase (PDB: 5NN8).

  • Key interactions : Acetamide carbonyl forms hydrogen bonds with Thr165 (α-glucosidase), while the chlorobenzothiazole moiety engages in hydrophobic interactions .
    • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å confirms robust binding) .

Q. What methodologies optimize regioselectivity in benzothiazole-amine coupling?

  • Reagent selection : Use morpholinoethyloxy substituents to direct coupling to the para position of the benzothiazole ring .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group, reducing byproduct formation .
  • Catalysis : Add KI to promote SN2 displacement in chloroacetamide intermediates, achieving >80% regioselectivity .

Data Interpretation and Validation

Q. How are spectral inconsistencies addressed in NMR analysis?

  • Dynamic effects : Variable-temperature 1H^1H NMR (e.g., 25–50°C) resolves peak splitting caused by rotational isomerism in the acetamide group .
  • 2D NMR : HSQC and HMBC correlate ambiguous proton signals (e.g., aromatic H-5) with carbon environments .

Q. What statistical methods validate biological assay reproducibility?

  • Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50_{50} with 95% confidence intervals .
  • ANOVA : Compare triplicate measurements across analogs (p < 0.05 indicates significance) .

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